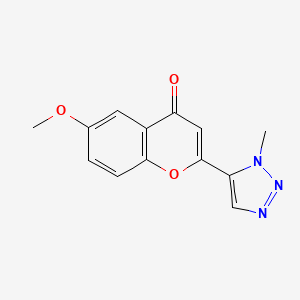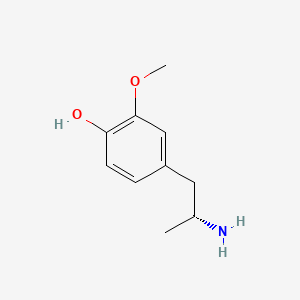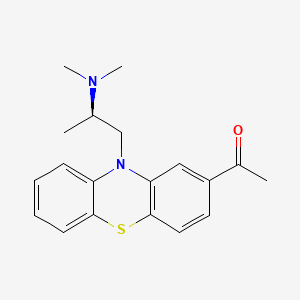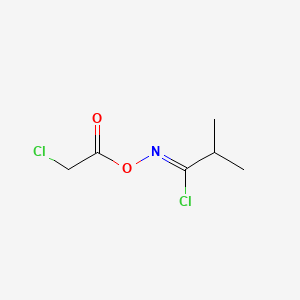
8,9-Dimethyl-7-phenyl-8H-imidazo(2,1-f)purinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,9-Dimethyl-7-phenyl-8H-imidazo(2,1-f)purinium iodide is a heterocyclic compound that belongs to the class of imidazo[2,1-f]purines. This compound is characterized by its unique structure, which includes a fused imidazole and purine ring system. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-Dimethyl-7-phenyl-8H-imidazo(2,1-f)purinium iodide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 7-phenyl-8H-imidazo[2,1-f]purine with methylating agents to introduce the dimethyl groups at positions 8 and 9. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
8,9-Dimethyl-7-phenyl-8H-imidazo(2,1-f)purinium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives can be reacted with nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing other functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing halogen atoms.
Wissenschaftliche Forschungsanwendungen
8,9-Dimethyl-7-phenyl-8H-imidazo(2,1-f)purinium iodide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as electroluminescent materials for OLED devices.
Wirkmechanismus
The mechanism of action of 8,9-Dimethyl-7-phenyl-8H-imidazo(2,1-f)purinium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to antiproliferative effects in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
8,9-Dimethyl-7-phenyl-8H-imidazo(2,1-f)purinium iodide can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidines: These compounds also contain a fused imidazole ring but differ in their specific ring structure and substitution patterns.
Imidazo[1,5-a]quinoxalines: These compounds have a similar fused ring system but with different functional groups and biological activities.
Benzo[d]imidazo[2,1-b]thiazoles: These compounds contain a fused imidazole and thiazole ring system and are investigated for their antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
111983-59-6 |
|---|---|
Molekularformel |
C15H14IN5 |
Molekulargewicht |
391.21 g/mol |
IUPAC-Name |
5,6-dimethyl-7-phenylpurino[7,8-a]imidazol-5-ium;iodide |
InChI |
InChI=1S/C15H14N5.HI/c1-18-13(11-6-4-3-5-7-11)9-20-12-8-16-10-17-14(12)19(2)15(18)20;/h3-10H,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
JZMZAGFFWJDMDO-UHFFFAOYSA-M |
Kanonische SMILES |
CN1C(=CN2C1=[N+](C3=NC=NC=C32)C)C4=CC=CC=C4.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



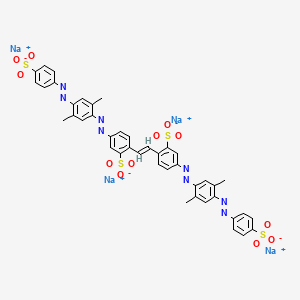
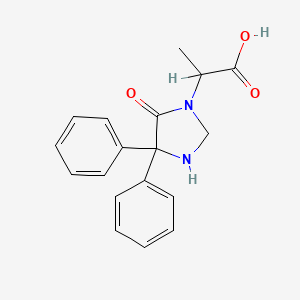
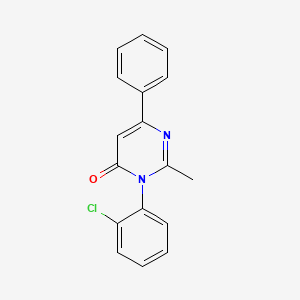
![2,2'-[Methylenebis[4-[1-methyl-1-[4-(oxiranylmethoxy)phenyl]ethyl]-2,1-phenylene]bis(oxymethylene)]bisoxirane](/img/structure/B12719817.png)
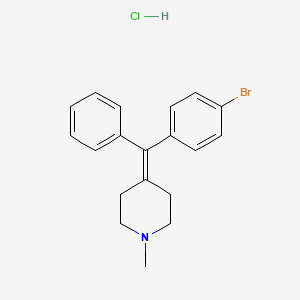
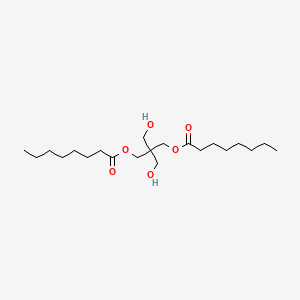
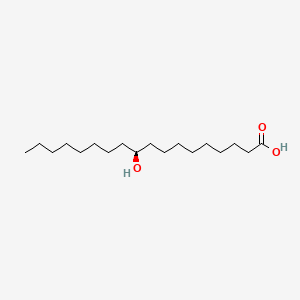
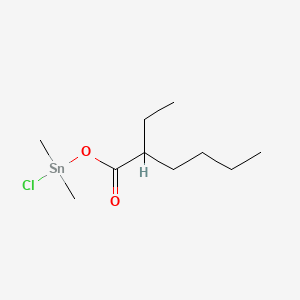
![methyl (1Z)-N-[[(3'aR,4S,7'S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-yl]oxysulfinyl-methylcarbamoyl]oxy-2-(dimethylamino)-2-oxoethanimidothioate](/img/structure/B12719856.png)
